molecular formula C6H13BF3KO B13571276 Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)borate

Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)borate

Cat. No.: B13571276
M. Wt: 208.07 g/mol
InChI Key: PKVCHYVUESGYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide typically involves the reaction of trifluoroborane with 3-methoxy-2,2-dimethylpropyl potassium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different boron-containing products.

    Reduction: It can be reduced under specific conditions to yield other boron compounds.

    Substitution: The trifluoro group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a range of boron-containing compounds with different functional groups.

Scientific Research Applications

Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoro group enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: Similar in structure but lacks the methoxy and dimethylpropyl groups.

    Potassium methoxyborohydride: Contains a methoxy group but differs in the boron-hydride bonding.

    Potassium dimethylpropylborohydride: Similar in the dimethylpropyl group but lacks the trifluoro and methoxy groups.

Uniqueness

Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is unique due to the combination of the trifluoro, methoxy, and dimethylpropyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis, research, and industry.

Properties

Molecular Formula

C6H13BF3KO

Molecular Weight

208.07 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxy-2,2-dimethylpropyl)boranuide

InChI

InChI=1S/C6H13BF3O.K/c1-6(2,5-11-3)4-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1

InChI Key

PKVCHYVUESGYSW-UHFFFAOYSA-N

Canonical SMILES

[B-](CC(C)(C)COC)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.